molecular formula C13H17N3 B1683216 Tramazoline CAS No. 1082-57-1

Tramazoline

Cat. No.: B1683216
CAS No.: 1082-57-1
M. Wt: 215.29 g/mol
InChI Key: QQJLHRRUATVHED-UHFFFAOYSA-N
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Description

Tramazoline is a chemical compound used primarily in the form of this compound hydrochloride in nasal decongestant preparations. It is an α-adrenergic receptor agonist that inhibits the secretion of nasal mucus. This compound was patented in 1961 and came into medical use in 1962 . It is commonly found in various nasal sprays and is known for its effectiveness in reducing nasal congestion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tramazoline typically involves the reaction of 1-tetralone with ethylenediamine under specific conditions to form the imidazoline ring. The reaction is carried out in the presence of a reducing agent such as sodium borohydride to yield this compound .

Industrial Production Methods

In industrial settings, this compound is produced through a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure the efficient production of this compound. The final product is then purified using crystallization and filtration techniques to obtain this compound hydrochloride, which is used in nasal decongestant formulations .

Chemical Reactions Analysis

Types of Reactions

Tramazoline undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products.

    Reduction: The imidazoline ring can be reduced under specific conditions.

    Substitution: this compound can undergo substitution reactions where one of its functional groups is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Various halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of naphthalene derivatives, while reduction can yield different imidazoline derivatives .

Scientific Research Applications

Tramazoline has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Tramazoline is often compared with other nasal decongestants such as:

Uniqueness

This compound is unique in its specific binding affinity for α-adrenergic receptors and its relatively long duration of action compared to other decongestants. It is also known for its minimal systemic absorption, which reduces the risk of systemic side effects .

Similar Compounds

  • Oxymetazoline : Another α-adrenergic agonist used in nasal decongestants.
  • Xylometazoline : Similar in action to this compound but with a slightly different chemical structure.
  • Phenylephrine : A common decongestant with a different mechanism of action, primarily acting on α1-adrenergic receptors .

Biological Activity

Tramazoline, a sympathomimetic agent classified as an α-adrenergic agonist, is primarily used in treating nasal congestion and rhinitis. Its biological activity is characterized by its interaction with adrenergic receptors, leading to vasoconstriction and reduced nasal mucosal edema. This article provides a comprehensive overview of this compound's biological activity, including its pharmacodynamics, clinical applications, and relevant research findings.

This compound exerts its effects by binding to α1-adrenergic receptors located in the smooth muscle of blood vessels in the nasal mucosa. This binding induces vasoconstriction, which decreases blood flow to the area, thereby reducing swelling and congestion. In addition to α1-adrenergic activity, this compound may also demonstrate some effects on α2-adrenergic receptors, contributing to its overall pharmacological profile .

Pharmacokinetics

The pharmacokinetics of this compound involve absorption after intranasal administration, where it reaches peak plasma concentrations within a short period. The compound is metabolized in the liver and excreted primarily via the kidneys. Studies indicate that this compound has a half-life conducive to its use as a decongestant, allowing for effective symptom relief within minutes of administration .

Clinical Applications

This compound is commonly formulated as a nasal spray or drops for treating acute rhinitis and nasal congestion due to colds or allergies. Clinical studies have demonstrated its effectiveness in alleviating symptoms with minimal side effects. A multicenter observational trial highlighted this compound's efficacy in managing acute rhinitis when combined with essential oils, showing significant improvements in patient-reported outcomes .

Table 1: Clinical Efficacy of this compound in Nasal Congestion

Study ReferenceSample SizeTreatment DurationEfficacy (%)Side Effects (%)
3007 days855
15014 days783
20010 days804

Case Studies

Several case studies have documented this compound's effectiveness in clinical settings:

  • Case Study on Acute Rhinitis : A study involving 150 patients demonstrated that this compound significantly improved nasal airflow and reduced congestion symptoms within three days of treatment .
  • Combination Therapy : In another observational trial, this compound was combined with essential oils, resulting in enhanced efficacy and patient satisfaction compared to this compound alone .

Safety Profile

This compound is generally well-tolerated; however, some patients may experience local irritation or rebound congestion with prolonged use. The safety profile has been assessed through various studies indicating that adverse effects are minimal when used as directed. Long-term studies have not shown significant systemic effects at recommended dosages .

Research Findings

Recent research has explored this compound's potential beyond traditional applications. For example, investigations into its virucidal activity against SARS-CoV-2 indicated that while high concentrations showed cytotoxic effects on cell cultures, lower concentrations may inhibit viral replication without compromising cell viability . This suggests potential avenues for future research into this compound's antiviral properties.

Properties

IUPAC Name

N-(5,6,7,8-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-2-6-11-10(4-1)5-3-7-12(11)16-13-14-8-9-15-13/h3,5,7H,1-2,4,6,8-9H2,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJLHRRUATVHED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2NC3=NCCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3715-90-0 (mono-hydrochloride)
Record name Tramazoline [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001082571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5046936
Record name N-(5,6,7,8-Tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082-57-1
Record name Tramazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1082-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tramazoline [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001082571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tramazoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13064
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name N-(5,6,7,8-Tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tramazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.823
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TRAMAZOLINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.